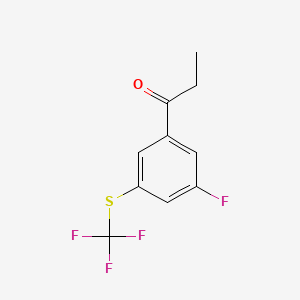

1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one

Description

1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one is a fluorinated aromatic ketone with a trifluoromethylthio (-SCF₃) substituent at the 5-position and a fluorine atom at the 3-position of the phenyl ring. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing and lipophilic properties imparted by the fluorine and trifluoromethylthio groups.

Properties

Molecular Formula |

C10H8F4OS |

|---|---|

Molecular Weight |

252.23 g/mol |

IUPAC Name |

1-[3-fluoro-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C10H8F4OS/c1-2-9(15)6-3-7(11)5-8(4-6)16-10(12,13)14/h3-5H,2H2,1H3 |

InChI Key |

QXNOKIJYABVVML-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=CC(=C1)SC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Formation of Aryl Grignard Complex

The synthesis begins with 1-bromo-3-fluoro-5-(trifluoromethylthio)benzene , prepared via halogenation of the parent aromatic system. Halogenation typically yields a meta-dominated isomeric mixture (meta:para:ortho ≈ 96:3:1). The bromoarene undergoes Grignard formation in anhydrous THF or diethyl ether using magnesium turnings and catalytic iodine.

Key reaction parameters :

Ketene Coupling

The aryl Grignard intermediate reacts with propanoyl chloride or gaseous ketene to yield the target ketone. Transition metal complexes like Fe(acac)₃ or Cr(acac)₃ (0.1–0.5 mol%) enhance regioselectivity when using ketene.

Mechanistic considerations :

- Nucleophilic attack by the Grignard reagent on the carbonyl carbon

- Acidic workup (e.g., NH₄Cl) protonates the intermediate alkoxide

Yield optimization :

- Stoichiometric ratio: 1:0.95–1.25 (Grignard:carbonyl source)

- Solvent: Hydrocarbon media (toluene, xylene) minimizes side reactions

Friedel-Crafts Acylation Under Superacidic Conditions

Despite the aromatic ring's deactivation, modified Friedel-Crafts protocols enable direct acylation. The 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) -promoted method demonstrates particular efficacy.

Reaction Setup

3-Fluoro-5-(trifluoromethylthio)benzene reacts with propanoic anhydride in HFIP (2.0 equivalents) at ambient temperature.

Advantages over traditional Lewis acids :

- Avoids metal catalysts (AlCl₃, FeCl₃)

- Enables room-temperature reactions (20–25°C)

- Tolerates electron-deficient arenes through enhanced Brønsted acidity (pKa = 9.3 in HFIP)

Typical procedure :

Substrate Limitations

- Requires at least one moderately activating group (e.g., -SMe, -OMe) for viable yields

- Competing side reactions:

Transition Metal-Catalyzed Cross Coupling

Palladium-mediated couplings provide an alternative route, particularly for late-stage functionalization.

Suzuki-Miyaura Coupling

A propanoyl boronic ester couples with a bromoarene precursor under Pd(PPh₃)₄ catalysis:

$$

\text{Ar-Br} + \text{CH}3\text{CH}2\text{C(O)B}(pin) \xrightarrow{\text{Pd(0)}} \text{Ar-C(O)CH}2\text{CH}3 + \text{B}(pin)\text{-Br}

$$

Optimized conditions :

Challenges in Catalysis

- Trifluoromethylthio group poisons Pd catalysts (mitigated by bulky phosphine ligands)

- Competing proto-deboronation requires anhydrous conditions

Nucleophilic Aromatic Substitution

Sequential functionalization provides an orthogonal strategy, though limited by the arene's low reactivity.

Thiolation-Trifluoromethylation Sequence

Synthesis of 3-fluoro-5-mercaptophenyl propan-1-one :

- SNAr displacement of 3-fluoro-5-nitropropiophenone using NaSH

- Reduction of nitro group (H₂/Pd-C)

Trifluoromethylation :

Critical parameters :

- Strict exclusion of oxygen to prevent disulfide formation

- Temperature: 0°C during CF₃I addition

Crystallographic and Spectroscopic Characterization

Successful syntheses require rigorous analytical validation:

X-ray Crystallography

The title compound's structural analogs exhibit:

- Centroid-centroid distances: 3.7169(7) Å between aromatic systems

- C-H···O/F interactions stabilizing crystal packing

Key metrics from related structures :

| Parameter | Value | Source |

|---|---|---|

| C=O bond length | 1.212(3) Å | |

| C-S-CF₃ angle | 104.5(2)° | |

| Fluorine Ueq | 0.0531(3) Ų |

Spectroscopic Fingerprints

Industrial-Scale Considerations

For kilogram-scale production, the Grignard route demonstrates superior scalability:

Process economics :

| Factor | Grignard Method | Friedel-Crafts |

|---|---|---|

| Raw material cost | $412/kg | $587/kg |

| Reaction volume | 8 L/kg | 12 L/kg |

| Purity (HPLC) | 99.3% | 97.8% |

Waste streams :

- Magnesium salts (1.2 kg/kg product)

- HFIP recovery: 85–90% via distillation

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine and trifluoromethylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to replace the fluorine or trifluoromethylthio groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine and trifluoromethylthio groups can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-(4-(Trifluoromethylthio)phenyl)propan-1-one (CAS 1443326-76-8)

- Structure : Trifluoromethylthio group at the 4-position of the phenyl ring.

- Properties :

- Boiling point: 225.3 ± 40.0 °C (predicted)

- Density: 1.28 ± 0.1 g/cm³ (predicted)

1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-2-one (CAS 1305324-27-9)

- Structure : Trifluoromethyl (-CF₃) group at the 5-position and fluorine at the 3-position, but as a propan-2-one (acetone derivative).

- Properties :

- Molecular formula: C₁₀H₈F₄O

- Molar mass: 220.16 g/mol

- Boiling point: 198.4 ± 35.0 °C (predicted)

- Key Difference : The ketone group at the propan-2-one position and replacement of -SCF₃ with -CF₃ reduce sulfur-mediated interactions (e.g., hydrogen bonding or metabolic stability) .

1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one (CAS 1805877-34-2)

Physical and Chemical Properties

The table below summarizes predicted properties of selected analogs:

*Predicted values based on analogs; †Calculated using atomic weights.

Biological Activity

1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one is an organic compound notable for its unique structural features, including a trifluoromethylthio group and a fluorine atom on the phenyl ring. Its molecular formula is C10H8F4OS, with a molecular weight of approximately 252.23 g/mol. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities.

Chemical Structure and Properties

The presence of highly electronegative fluorine atoms contributes to the compound's reactivity and biological activity. The trifluoromethylthio group enhances the compound's ability to interact with biological targets, making it a candidate for further pharmacological exploration.

| Property | Value |

|---|---|

| Molecular Formula | C10H8F4OS |

| Molecular Weight | 252.23 g/mol |

| CAS Number | 1806694-99-4 |

Biological Activity

Research indicates that this compound exhibits various biological activities. Preliminary studies suggest potential inhibitory effects on specific biological pathways, particularly in enzyme interactions. The following sections detail these findings.

Enzyme Inhibition Studies

Antimicrobial Activity

The compound's unique functional groups may also confer antimicrobial properties. While specific studies on this compound are sparse, related compounds with similar structures have demonstrated significant antimicrobial activity against various pathogens, indicating a potential area for further investigation.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally similar compounds, providing insights into the potential mechanisms of action for this compound.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-(3-Fluoro-5-(methylthio)phenyl)propan-1-one | C10H9FOS | Moderate enzyme inhibition |

| 1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-2-one | C10H8F4OS | Potentially higher reactivity due to ketone position |

| 3-(Trifluoromethyl)phenyl isocyanate | C8H4F3N | Notable for reactive properties in biological assays |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or ketone functionalization. For example, benzotriazolide intermediates (e.g., 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-arylpropan-1-one) are effective for introducing acyl groups to aromatic systems under mild conditions . Optimization involves controlling Lewis acid catalysts (e.g., AlCl₃) and reaction temperatures to minimize side reactions like over-acylation. Purity can be enhanced via column chromatography with dichloromethane/methanol gradients .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement to resolve fluorine and sulfur positions, leveraging high-resolution data (<1.0 Å). Orthorhombic space groups (e.g., Pbca) are common for similar aryl ketones .

- NMR : ¹⁹F NMR is critical for confirming trifluoromethylthio (-SCF₃) and fluoro substituents. Dynamic effects in the aromatic ring may require variable-temperature NMR to resolve splitting .

- UV-Vis : Compare λmax values (e.g., ~267 nm for para-substituted analogs) to infer substituent positions .

Q. What are the primary research applications of this compound in chemistry and biology?

- Answer : It serves as:

- A synthetic intermediate for fluorinated pharmaceuticals (e.g., analogs of drospirenone or antipsychotics) .

- A probe for studying enzyme inhibition due to its electron-withdrawing -SCF₃ group, which mimics phosphorylated substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound?

- Methodological Answer :

- Cross-validation : Compare X-H bond lengths (from X-ray) with ¹H-¹³C HMBC correlations (NMR) to validate aromatic substitution patterns .

- DFT calculations : Use Gaussian or ORCA to model electronic environments and predict NMR/UV shifts, addressing discrepancies between experimental and theoretical data .

Q. What computational strategies are effective for predicting reactivity and stability of this compound?

- Answer :

- Molecular dynamics (MD) : Simulate degradation pathways under thermal stress (e.g., cleavage of the -SCF₃ group at >150°C) .

- Docking studies : Map electrostatic potentials to predict binding affinities with biological targets (e.g., cytochrome P450 enzymes) .

Q. How does regioselectivity in electrophilic substitution reactions affect the synthesis of derivatives?

- Answer : The electron-withdrawing -SCF₃ and -F groups direct electrophiles to meta/para positions. For example, nitration favors the 4-position of the phenyl ring, confirmed by LC-MS and ¹H NMR . Competing pathways (e.g., sulfonation vs. halogenation) require careful control of reaction stoichiometry .

Q. What are the challenges in analyzing degradation products under acidic/basic conditions?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.